[2-(4-Chlorophenyl)-4-quinolyl](4-methylpiperazino)methanone
Description
The compound 2-(4-Chlorophenyl)-4-quinolylmethanone features a quinoline core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 4-methylpiperazino moiety linked via a methanone bridge. The 4-chlorophenyl group contributes electron-withdrawing effects, influencing electronic distribution and binding affinity.
Properties
IUPAC Name |
[2-(4-chlorophenyl)quinolin-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-24-10-12-25(13-11-24)21(26)18-14-20(15-6-8-16(22)9-7-15)23-19-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIFQEIKDKMCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents (DMF, DCM) improve acyl chloride stability, while ethanol facilitates recrystallization. Mixed solvents (DCM:EtOH = 3:1) reduce side reactions during coupling.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-quinolylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
2-(4-Chlorophenyl)-4-quinolylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of DNA synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Variations on the Quinoline Core
The quinoline ring's substitution pattern critically impacts biological activity and physicochemical properties. Key analogs include:
| Compound Name | Quinoline Substituents | Piperazine/Piperidine Substituents | Key Differences | Source |
|---|---|---|---|---|
| Target Compound | 2-(4-Chlorophenyl) | 4-Methylpiperazino | Reference standard | - |
| C3 (Methyl 4-(4-(2-(4-Chlorophenyl)...) 1 | 2-(4-Chlorophenyl) | Piperazino + benzoate ester | Ester group increases polarity | |
| (4-Chlorophenyl)[4-(7-chloro-4-quinolinyl)... 2 | 7-Chloro | 4-Chlorophenyl-piperazino | 7-Cl alters electronic properties | |
| 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 3 | 2-(4-Cl), 3-(4-MeO-Ph), 4-NH2 | None | Amino and methoxy groups; no piperazine |
- C3 () : The benzoate ester introduces a polar group, likely improving water solubility but increasing susceptibility to enzymatic hydrolysis compared to the target compound.
2.2 Piperazine/Piperidine Modifications
The nitrogen-containing ring system influences basicity and hydrogen-bonding capacity:
| Compound Name | Amine Structure | Substituents | Implications | Source |
|---|---|---|---|---|
| Target Compound | 4-Methylpiperazino | N-Methyl | Enhanced solubility and metabolic stability | - |
| (4-Chlorophenyl)(piperazin-1-yl)methanone 4 | Piperazine | None | Higher basicity; unmodified piperazine | |
| (4-Chlorophenyl)(4-piperidyl)methanone HCl 5 | Piperidine | None (hydrochloride salt) | Reduced basicity; improved crystallinity |
2.3 Physicochemical Properties
Lipophilicity (LogP) and solubility are critical for bioavailability:
- The target compound’s LogP is likely intermediate, balancing lipophilicity for membrane penetration and solubility for distribution.
Biological Activity
The compound 2-(4-Chlorophenyl)-4-quinolylmethanone, often referred to in the literature as a quinoline derivative, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-Chlorophenyl)-4-quinolylmethanone consists of a quinoline core substituted with a 4-chlorophenyl group and a 4-methylpiperazino moiety. This unique structure contributes to its biological activity by enhancing solubility and receptor binding affinity.
Research indicates that compounds similar to 2-(4-Chlorophenyl)-4-quinolylmethanone exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : Quinoline derivatives have been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways related to cancer progression and other diseases.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress.
- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, indicating potential as an antimicrobial agent.
Biological Activity Data Table
Case Studies and Research Findings
- Anticancer Activity : A study investigated the cytotoxic effects of quinoline derivatives on various cancer cell lines. The results indicated that 2-(4-Chlorophenyl)-4-quinolylmethanone significantly inhibited cell proliferation in breast cancer cells through apoptosis induction. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Antimicrobial Efficacy : In a series of experiments evaluating the antimicrobial properties, the compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to penetrate bacterial membranes and disrupt cellular functions .
- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)-4-quinolylmethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a 4-chlorophenyl-substituted quinoline precursor with a 4-methylpiperazine moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling. Optimization includes:
- Temperature control (e.g., 60–80°C for amide bond formation) .
- Solvent selection (e.g., DMF or THF for improved solubility of intermediates) .
- Catalytic systems (e.g., Pd/C for Suzuki-Miyaura coupling of aromatic halides) .
- Validation requires LC-MS for intermediate purity and NMR (¹H/¹³C) for structural confirmation .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used, with data collected on instruments like Oxford Diffraction Xcalibur. Key steps:
- Crystal mounting and alignment (θ range: 1.0–28.0°) .
- Data refinement using SHELXL for small-molecule structures, leveraging its robustness for handling twinned data and high-resolution datasets .
- Validation of hydrogen-bonding networks (C-H···N/O) and π-interactions via Mercury or Olex2 visualization tools .
Advanced Research Questions
Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?
- Methodological Answer : Analyze the crystal lattice using Hirshfeld surfaces (CrystalExplorer) to quantify interactions:
- C-H···N/O hydrogen bonds stabilize dimeric units, as observed in related chlorophenyl methanones (d ≈ 2.8–3.2 Å) .
- C-H···π interactions (e.g., between quinoline and phenyl rings) contribute to 3D network formation, affecting melting points and solubility .
- Compare with DFT-calculated interaction energies (Gaussian09) to validate experimental observations .
Q. What computational strategies are effective for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against targets like SARS-CoV-2 main protease (Mpro), leveraging structural analogs (e.g., non-covalent inhibitors with piperazine motifs) .
- Pharmacophore Modeling : Identify key features (e.g., chlorophenyl hydrophobicity, piperazine hydrogen-bond acceptors) using Schrödinger Suite .
- ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity risks, focusing on logP (target <5) and PAINS filters .
Q. How can conflicting spectroscopic and crystallographic data be resolved during structural elucidation?
- Methodological Answer :
- Cross-validate NMR/IR data with SCXRD results. For example, discrepancies in dihedral angles (e.g., 66.20° vs. DFT-predicted 68.5°) may arise from solution vs. solid-state conformers .
- Use dynamic NMR to study rotational barriers in solution, comparing with solid-state torsional angles .
- Apply Rietveld refinement (TOPAS-Academic) for powder XRD if single crystals are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
